molecular formula C13H10N2O3 B11713690 2-Nitro-6-[(phenylimino)methyl]phenol CAS No. 15677-17-5

2-Nitro-6-[(phenylimino)methyl]phenol

Cat. No.: B11713690
CAS No.: 15677-17-5
M. Wt: 242.23 g/mol
InChI Key: INLFWHLZZKENEJ-UHFFFAOYSA-N
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Description

2-Nitro-6-[(phenylimino)methyl]phenol (CAS 15677-17-5 ) is a high-purity Schiff base ligand with a molecular formula of C₁₃H₁₀N₂O₃ and a molecular weight of 242.23 g/mol . This compound serves as a versatile intermediate in the synthesis of azo dyes and pigments, particularly for developing high-performance colorants in inks and coatings . Its Schiff base structure, characterized by an imine group (-C=N-) formed from the condensation of a primary amine and a carbonyl compound , makes it valuable in coordination chemistry for designing metal-organic frameworks and catalysts . In analytical chemistry, it functions as an effective chromogenic reagent for metal ion detection, specifically forming colored complexes with copper and iron that enable accurate spectrophotometric analysis . Research indicates that Schiff base ligands like this compound exhibit significant antioxidant potential, capable of scavenging free radicals such as DPPH through both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms . The compound's electron-withdrawing nitro group influences its proton and electron donation capabilities, which is crucial for its reactivity and application in various chemical contexts . The product is classified For Research Use Only and is not intended for diagnostic or therapeutic purposes. Handle with appropriate precautions, and store at recommended conditions of 2-8°C to maintain stability and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15677-17-5

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

2-nitro-6-(phenyliminomethyl)phenol

InChI

InChI=1S/C13H10N2O3/c16-13-10(5-4-8-12(13)15(17)18)9-14-11-6-2-1-3-7-11/h1-9,16H

InChI Key

INLFWHLZZKENEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

Advanced Synthetic Methodologies and Functionalization Strategies for 2 Nitro 6 Phenylimino Methyl Phenol

Optimized Synthetic Pathways for High Purity and Scalability

The fundamental synthesis of 2-Nitro-6-[(phenylimino)methyl]phenol is achieved through the condensation reaction of a primary amine, aniline (B41778), with a carbonyl compound, 2-hydroxy-3-nitrobenzaldehyde (B105151). sphinxsai.com This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the final imine or Schiff base. worldwidejournals.com

The precursors for this synthesis are themselves synthesized through established industrial processes. Aniline is commercially prepared via methods such as the catalytic hydrogenation of nitrobenzene (B124822) or the reaction of phenol (B47542) with ammonia. chemicalbook.combritannica.com The aldehyde precursor, 2-hydroxy-3-nitrobenzaldehyde (also known as 3-nitrosalicylaldehyde), is typically synthesized by the nitration of salicylaldehyde (B1680747) under controlled conditions. ontosight.aisigmaaldrich.com

Conventional methods for the Schiff base condensation often involve refluxing the reactants in organic solvents like ethanol (B145695) or methanol. tandfonline.com While effective, these methods can require long reaction times and may necessitate purification steps to remove byproducts. tandfonline.com To address these limitations, optimized pathways have been developed to enhance reaction efficiency, purity, and scalability.

Microwave-assisted synthesis has emerged as a significant improvement, offering a green chemistry approach that dramatically reduces reaction times and often eliminates the need for a solvent. sphinxsai.comacs.org This technique provides rapid and uniform heating, leading to higher yields and cleaner product formation. acs.org The scalability of such processes is advantageous for producing larger quantities of the compound with high purity.

Below is a comparative table of synthetic methodologies for Schiff bases, applicable to the synthesis of this compound.

MethodCatalyst/ConditionsSolventReaction TimeYieldReference
Conventional Acetic Acid (catalyst)Ethanol3-5 hours~52% tandfonline.com
Microwave-Assisted NoneSolvent-free80-120 secondsHigh acs.org
Aqueous Synthesis Stirring at room temp.Water10 minutes~83-97% worldwidejournals.comtandfonline.com
Grinding NoneSolvent-free10 minutes90-95% worldwidejournals.com

This table presents generalized data for Schiff base synthesis; specific results for this compound may vary.

Targeted Functionalization via Substituent Modifications

The chemical and physical properties of this compound can be precisely tuned through targeted functionalization. This is most commonly achieved by introducing various substituents onto the aromatic rings of the aniline or salicylaldehyde precursors before the condensation reaction.

The electronic properties of the Schiff base can be systematically altered by adding electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the molecular framework. The existing nitro group on the salicylaldehyde ring is a strong EWG, which influences the electron density of the molecule and can direct the position of further substitutions. nih.gov

Electron-Withdrawing Groups (EWGs): To further decrease the electron density, additional EWGs such as nitro (-NO₂) or halogen (-Cl, -Br) groups can be introduced. This is typically accomplished by using a substituted aniline in the condensation reaction. For instance, reacting 2-hydroxy-3-nitrobenzaldehyde with 2-nitroaniline (B44862) or 4-nitroaniline (B120555) results in a Schiff base with two nitro groups, significantly impacting its electronic structure and coordination properties. sigmaaldrich.comresearchtrend.net

Electron-Donating Groups (EDGs): Conversely, EDGs like alkyl (-CH₃) or alkoxy (-OCH₃) groups can be introduced to increase the electron density of the molecule. mdpi.com Using precursors such as 2-methylaniline (o-toluidine) or methoxy-substituted anilines in the synthesis will yield a Schiff base with modified electronic and steric characteristics. mdpi.comresearchgate.net

The table below illustrates how precursor choice dictates the final functionalization.

Precursor 1Precursor 2Substituent TypeResulting Compound Example
2-hydroxy-3-nitrobenzaldehyde2-nitroanilineElectron-Withdrawing2-Nitro-6-[(2-nitrophenylimino)methyl]phenol sigmaaldrich.com
2-hydroxy-3-nitrobenzaldehyde4-nitroanilineElectron-Withdrawing2-Nitro-6-[(4-nitrophenylimino)methyl]phenol
2-hydroxy-3-methoxybenzaldehydeAnilineElectron-Donating2-Methoxy-6-[(phenylimino)methyl]phenol
2-hydroxy-3-nitrobenzaldehyde2-methylanilineElectron-Donating2-Nitro-6-[(2-methylphenylimino)methyl]phenol

As a bidentate N,O-donor ligand, this compound can coordinate with a variety of metal ions. sphinxsai.comyoutube.com Its structure is analogous to a single unit of a tetradentate salen-type ligand, a class of compounds renowned for their versatile coordination chemistry. researchgate.netresearchgate.net Peripheral derivatization allows for the fine-tuning of the ligand's coordination sphere, which can alter the stability, geometry, and catalytic activity of its metal complexes.

Strategies for peripheral derivatization include:

Introducing Steric Bulk: Adding bulky groups, such as tert-butyl or ferrocenyl moieties, to the 3, 5-positions of the salicylidene ring or on the aniline ring can enforce specific geometries (e.g., tetrahedral vs. square planar) in the resulting metal complexes by creating steric hindrance. researchgate.netmdpi.com

Modifying Solubility: Attaching long alkyl chains or polar functional groups can modify the solubility of both the ligand and its complexes, enabling their use in various solvent systems from nonpolar organic to aqueous media. researchgate.net

Altering Ligand Denticity: Introducing additional donor atoms (e.g., -OH, -COOH, -NH₂) on the periphery of the molecule can increase its denticity, transforming it from a bidentate to a tridentate or tetradentate ligand. This allows for the formation of more stable and structurally complex coordination compounds.

The following table outlines potential derivatizations and their impact on coordination.

Derivatization StrategyExample SubstituentIntended Effect on Coordination
Steric Hindrance tert-butyl group at 5-position of salicylaldehydeInfluence metal complex geometry; enhance catalytic selectivity.
Solubility Modification Long alkyl chain on aniline ringIncrease solubility in nonpolar solvents.
Increased Denticity Hydroxyl group on aniline ringCreate an additional coordination site (N,O,O-tridentate).
Attachment to Supports Polymerizable group (e.g., vinyl)Immobilize the resulting metal complex for heterogeneous catalysis.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. worldwidejournals.com The synthesis of Schiff bases, including this compound, has been a fertile area for the application of these principles.

Key green synthetic strategies include:

Solvent-Free Reactions: One highly effective method involves the simple grinding of the solid aldehyde and amine precursors at room temperature. worldwidejournals.com This technique, known as mechanochemistry, often proceeds to completion in minutes with high yields and avoids the use of any solvent. worldwidejournals.com

Use of Green Solvents: When a solvent is necessary, water is an ideal green alternative to volatile organic compounds. Schiff base condensation can be carried out by simply stirring the reactants in an aqueous medium at room temperature, with the product often precipitating out for easy collection by filtration. worldwidejournals.comtandfonline.com

Microwave Irradiation: As mentioned previously, microwave-assisted synthesis is a cornerstone of green chemistry. It significantly reduces energy consumption and reaction times compared to conventional heating. sphinxsai.comacs.org

Natural Catalysts: Environmentally benign, natural catalysts can be used to promote the reaction. Studies have shown that weak acids, such as citric acid from lemon juice or anacardic acid from cashew shell extract, can effectively catalyze the condensation reaction. acs.orgpramanaresearch.org

The table below contrasts conventional synthesis with green alternatives.

ParameterConventional MethodGreen Alternative (e.g., Aqueous Synthesis)Reference
Solvent Ethanol, MethanolWater tandfonline.com
Energy Input Reflux (High)Room Temperature Stirring (Low) worldwidejournals.comtandfonline.com
Reaction Time HoursMinutes worldwidejournals.comtandfonline.com
Byproducts/Waste Solvent wasteMinimal (water) worldwidejournals.com
Yield Moderate (~52%)High (~97%) tandfonline.com

By adopting these advanced and green methodologies, the synthesis and functionalization of this compound can be conducted more efficiently, safely, and sustainably, paving the way for its broader application in science and technology.

Coordination Chemistry of 2 Nitro 6 Phenylimino Methyl Phenol and Its Metal Complexes

Ligand Design Principles and Coordination Modes of 2-Nitro-6-[(phenylimino)methyl]phenol

The design of this compound as a ligand is predicated on the strategic placement of donor atoms and functional groups that influence its coordination behavior and the properties of the resulting metal complexes.

Chelation Behavior and Denticity Analysis

This compound typically functions as a bidentate ligand. lp.edu.ua Chelation occurs through the coordination of the phenolic oxygen and the imine nitrogen to a central metal ion, forming a stable six-membered ring. lp.edu.uadergipark.org.tr The deprotonation of the phenolic hydroxyl group upon complexation creates a strong metal-oxygen bond. lp.edu.ua The lone pair of electrons on the imine nitrogen atom facilitates the formation of a coordinate bond with the metal center. dergipark.org.tr This bidentate chelation is a common feature among salicylideneaniline-type Schiff bases and contributes to the thermodynamic stability of the resulting metal complexes. lp.edu.ua

The coordination of the imine nitrogen to the metal center is often evidenced by a shift in the C=N stretching frequency in the infrared (IR) spectrum of the complex compared to the free ligand. mdpi.comrasayanjournal.co.in Similarly, the involvement of the phenolic oxygen in coordination is confirmed by changes in the C-O stretching vibration. mdpi.com

Influence of Nitro and Phenyl Substituents on Coordination Geometry

The substituents on the phenolate (B1203915) and aniline (B41778) rings play a crucial role in modulating the electronic properties and steric environment of the ligand, which in turn influences the coordination geometry of the metal complexes.

The nitro group at the ortho position of the phenolic ring is a strong electron-withdrawing group. This electronic effect can influence the acidity of the phenolic proton and the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bonds. nih.gov The presence of the nitro group can enhance the stability of the metal complexes through inductive and resonance effects. nih.gov

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

d-Block Metal Complexes (e.g., Cu, Ni, Zn, Fe, Co)

Complexes of this compound with d-block metals such as copper(II), nickel(II), zinc(II), iron(II/III), and cobalt(II/III) are typically synthesized by mixing the ligand and the corresponding metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or methanol. The reaction mixture is often refluxed to ensure complete complex formation. rasayanjournal.co.inresearchgate.net The resulting solid complexes can then be isolated by filtration, washed, and dried.

Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: As mentioned earlier, shifts in the ν(C=N) and ν(C-O) stretching frequencies confirm the coordination of the imine nitrogen and phenolic oxygen. mdpi.comrasayanjournal.co.in The appearance of new bands in the far-IR region can be attributed to the formation of M-N and M-O bonds. rasayanjournal.co.in

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The d-d transitions of the metal ions are sensitive to the ligand field, and their positions and intensities can help in assigning the geometry (e.g., octahedral, tetrahedral, or square planar). ekb.eg

Elemental Analysis: This technique is used to determine the stoichiometry of the metal complexes, i.e., the metal-to-ligand ratio. researchgate.net

Molar Conductance Measurements: These measurements help in determining the electrolytic or non-electrolytic nature of the complexes in solution. niscpr.res.in

Magnetic Susceptibility Measurements: This method is employed to determine the magnetic moment of the complexes, which provides insights into the oxidation state and spin state of the central metal ion. mdpi.com

Table 1: Illustrative Spectroscopic Data for d-Block Metal Complexes with Salicylidene-type Ligands

Metal Ionν(C=N) of Ligand (cm⁻¹)ν(C=N) of Complex (cm⁻¹)Δν(C=N) (cm⁻¹)ν(C-O) of Ligand (cm⁻¹)ν(C-O) of Complex (cm⁻¹)Δν(C-O) (cm⁻¹)Proposed Geometry
Cu(II)~1625~1605~20~1280~1300~20Square Planar/Tetrahedral
Ni(II)~1625~1610~15~1280~1295~15Octahedral/Square Planar
Co(II)~1625~1600~25~1280~1305~25Octahedral/Tetrahedral
Zn(II)~1625~1615~10~1280~1290~10Tetrahedral

Note: This table provides representative data based on similar Schiff base complexes and is for illustrative purposes.

f-Block Metal Complexes (e.g., Lanthanides, Actinides)

The coordination chemistry of this compound with f-block elements, particularly lanthanides, is also of significant interest. Lanthanide ions are hard acids and have a strong affinity for oxygen donor ligands. researchgate.net Due to their larger ionic radii, lanthanide ions typically exhibit higher coordination numbers (commonly 8 or 9). researchgate.netresearchgate.net

The synthesis of lanthanide complexes with this ligand would likely follow a similar procedure to that of d-block metal complexes, using lanthanide salts such as nitrates or chlorides. researchgate.net In these complexes, the Schiff base would act as a primary ligand, and additional coordination sites on the metal ion could be occupied by solvent molecules (e.g., water, ethanol) or counter-ions (e.g., nitrate). researchgate.netresearchgate.net

Characterization techniques for these complexes are similar to those used for d-block complexes. However, ¹H and ¹³C NMR spectroscopy can be particularly informative for diamagnetic lanthanide complexes (e.g., La³⁺, Lu³⁺) to probe the ligand's structure in the coordination sphere. researchgate.net

Structural Elucidation of this compound Metal Complexes

For d-block metal complexes, common geometries include:

Tetrahedral: Often observed for Co(II) and Zn(II) complexes.

Square Planar: Common for Ni(II) and Cu(II) complexes.

Octahedral: Frequently found for Co(II), Ni(II), and Fe(III) complexes, often with two ligand molecules and two additional monodentate ligands (like water or chloride) or three ligand molecules coordinating to the metal center. researchgate.netnih.gov

For f-block metal complexes, the larger size of the lanthanide ions allows for higher coordination numbers, leading to more complex geometries such as tricapped trigonal prismatic or square antiprismatic. researchgate.net The coordination sphere is often completed by solvent molecules or anions from the metal salt. researchgate.netresearchgate.net

Table 2: Common Coordination Geometries of Metal Ions with Schiff Base Ligands

Metal BlockMetal IonTypical Coordination NumberCommon Geometries
d-BlockCu(II)4, 5, 6Square Planar, Tetrahedral, Square Pyramidal, Octahedral
Ni(II)4, 6Square Planar, Octahedral
Co(II)4, 6Tetrahedral, Octahedral
Zn(II)4, 6Tetrahedral, Octahedral
Fe(II/III)6Octahedral
f-BlockLanthanides8, 9, 10Square Antiprismatic, Tricapped Trigonal Prismatic, Bicapped Square Antiprismatic

Single-Crystal X-ray Diffraction Analysis

A definitive single-crystal X-ray diffraction study on this compound would provide invaluable insights into its molecular geometry and packing in the solid state. Such an analysis is crucial for understanding the intrinsic structural properties that influence its coordination behavior and the resulting properties of its metal complexes.

Without experimental data, a predictive analysis suggests that the crystal packing of this compound would likely be governed by a combination of intermolecular forces. The presence of a hydroxyl (-OH) group, a nitro (-NO₂) group, and the imine (-CH=N-) linkage offers multiple sites for hydrogen bonding. It is highly probable that strong O-H···N or O-H···O hydrogen bonds would play a significant role in the formation of supramolecular assemblies, such as chains or sheets.

A single-crystal X-ray diffraction study would yield precise measurements of all bond lengths and angles within the this compound molecule. Key parameters of interest would include the C=N double bond of the imine group, the C-N and C-C bonds of the aromatic rings, and the geometry of the nitro group.

A data table summarizing these precise bond lengths and angles would be a cornerstone of any crystallographic report on this compound.

Bond/AngleExpected Value (Å/°)
C=N~1.27 - 1.29
C-O (phenol)~1.34 - 1.36
N-O (nitro)~1.21 - 1.23
C-N-O (nitro)~117 - 119
C-C-N (imine)~120 - 122
Dihedral AngleVariable

Note: The above table presents expected ranges based on similar known structures and is for illustrative purposes pending experimental data.

Powder X-ray Diffraction for Polymorph and Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. A PXRD study of this compound would be essential for identifying its crystalline phases and investigating the possibility of polymorphism. Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical properties.

The powder diffraction pattern serves as a unique "fingerprint" for a crystalline solid. By comparing the experimental PXRD pattern with a pattern simulated from single-crystal X-ray diffraction data, the phase purity of a bulk sample can be confirmed. Furthermore, variable-temperature PXRD studies could be employed to investigate potential phase transitions as a function of temperature. To date, no such studies on the polymorphism or phase behavior of this compound have been published.

Advanced Spectroscopic and Spectrochemical Characterization of 2 Nitro 6 Phenylimino Methyl Phenol and Its Complexes

Vibrational Spectroscopy (FT-IR and Raman) Investigations

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule and determining how they are involved in chemical bonding, such as coordination to a metal ion.

The infrared spectrum of the free 2-Nitro-6-[(phenylimino)methyl]phenol ligand is characterized by several key vibrational bands. The presence of a strong intramolecular hydrogen bond between the phenolic proton and the imine nitrogen is a crucial feature, significantly affecting the O-H stretching vibration.

ν(O-H) Vibration: Instead of a sharp band around 3500-3600 cm⁻¹, a very broad absorption band is typically observed in the 3400-2500 cm⁻¹ region. This broadening is characteristic of strong intramolecular hydrogen bonding.

ν(C=N) Vibration: The stretching vibration of the imine (azomethine) group is a strong indicator of the Schiff base linkage. This band typically appears in the region of 1610-1630 cm⁻¹. For the related compound 2-((phenylimino)methyl)phenol, a band at 1613.9 cm⁻¹ is assigned to this vibration researchgate.net.

ν(N-O) Vibrations: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch (νₐₛ) typically found between 1500-1570 cm⁻¹ and a symmetric stretch (νₛ) between 1300-1370 cm⁻¹. Detailed studies on 2-nitrophenol provide precise assignments for these modes .

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Comment
O-HStretching, ν(O-H)~3400-2500 (broad)Broadened due to strong intramolecular H-bonding.
C=NStretching, ν(C=N)~1610-1630Characteristic imine stretch.
C-OStretching, ν(C-O)~1280-1350Phenolic C-O stretch.
N-OAsymmetric Stretch, νₐₛ(NO₂)~1500-1570Nitro group vibration.
N-OSymmetric Stretch, νₛ(NO₂)~1300-1370Nitro group vibration.

Upon formation of a metal complex, the vibrational spectrum of the ligand is significantly altered, providing clear evidence of coordination. The primary changes are observed in the bands associated with the donor atoms.

Shift in ν(C=N): Coordination of the imine nitrogen to a metal ion typically leads to a decrease in the ν(C=N) stretching frequency. This shift to lower energy (10-30 cm⁻¹) is due to the donation of electron density from the C=N bond to the metal, which weakens the double bond character.

Change in ν(O-H): The deprotonation of the phenolic hydroxyl group upon coordination to the metal ion results in the disappearance of the broad ν(O-H) band.

Shift in ν(C-O): Concurrently, the phenolic ν(C-O) stretching frequency often shifts to a higher wavenumber. This indicates the formation of a C-O-M bond.

New Far-IR Bands: In the low-frequency region of the spectrum (typically below 600 cm⁻¹), new, non-ligand bands appear. These bands are assigned to the stretching vibrations of the newly formed metal-ligand bonds, specifically ν(M-N) and ν(M-O). The positions of these bands can give clues about the coordination geometry and the strength of the metal-ligand bonds. Studies on related Schiff base complexes confirm coordination via the imine nitrogen and phenol (B47542) oxygen atoms researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State) Analysis

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C) within the molecule. For this compound, ¹H and ¹³C NMR are essential for structural confirmation.

In the ¹H NMR spectrum of the free ligand, one would expect to see distinct signals for the aromatic protons on both the phenol and phenyl rings, with chemical shifts and splitting patterns determined by their electronic environment and coupling with neighboring protons. A characteristic singlet for the imine proton (-CH=N-) is expected to appear downfield, typically in the 8.0-9.0 ppm range. The most downfield signal is usually the phenolic -OH proton, appearing as a broad singlet well above 10 ppm, a position indicative of its involvement in a strong intramolecular hydrogen bond quora.com.

Upon complexation with a diamagnetic metal ion, the chemical shifts of the ligand's protons, particularly those near the coordination sites (the imine proton and the aromatic protons of the phenol ring), are expected to change. The disappearance of the acidic phenolic -OH proton signal is a definitive indicator of deprotonation and coordination to the metal center. If the metal ion is paramagnetic, the NMR signals will be significantly broadened and shifted, making interpretation more complex but potentially providing information on the magnetic properties of the complex.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound.
ProtonExpected Chemical Shift (ppm)MultiplicityComment
Phenolic -OH> 10.0Broad SingletDownfield shift due to H-bonding; disappears on complexation.
Imine -CH=N-8.0 - 9.0SingletShifts upon metal coordination.
Aromatic -CH6.5 - 8.5Multiplets/DoubletsComplex pattern due to two different ring systems.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. Key resonances include the imine carbon (C=N) around 160-170 ppm, the phenolic carbon attached to oxygen (C-O) around 155-165 ppm, and the carbon attached to the nitro group (C-NO₂). These chemical shifts are also sensitive to the electronic changes that occur upon metal coordination.

¹H, ¹³C, ¹⁵N NMR Chemical Shifts and Coupling Constants for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of this compound. In ¹H NMR spectra, the chemical shift of the phenolic proton is typically observed at a downfield region, indicative of its acidic nature and involvement in intramolecular hydrogen bonding with the imine nitrogen. The protons of the aromatic rings exhibit complex splitting patterns, which can be resolved to provide information about their electronic environment and spatial arrangement.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The imine carbon signal is a key diagnostic peak, appearing in the characteristic downfield region for sp²-hybridized carbons double-bonded to nitrogen. The carbons of the phenyl and nitrophenol rings can be assigned based on their chemical shifts, which are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.

While less common, ¹⁵N NMR can offer direct information about the nitrogen atoms in the molecule. The chemical shifts of the imine and nitro group nitrogens would be distinct and highly sensitive to the electronic structure and coordination environment upon complexation with metal ions.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenolic OH ~13-14 -
Imine CH ~8.5-9.0 ~160-165
Aromatic CH (Nitrophenol Ring) ~7.0-8.0 ~115-140
Aromatic CH (Phenyl Ring) ~7.2-7.6 ~120-130
C-OH (Nitrophenol Ring) - ~155-160

Paramagnetic NMR Studies of Open-Shell Metal Complexes

When this compound acts as a ligand to form complexes with paramagnetic metal ions (e.g., Cu(II), Fe(III), Mn(II)), the NMR spectra of the resulting complexes are significantly altered. The unpaired electrons of the metal center cause large shifts and broadening of the NMR signals of the ligand nuclei. This phenomenon, known as the paramagnetic shift, can provide valuable information about the geometry of the complex and the spin density distribution from the metal to the ligand.

The magnitude and sign of the paramagnetic shift are dependent on the distance of the nucleus from the metal center and the nature of the magnetic coupling (contact vs. pseudocontact). By analyzing these shifts, researchers can map the electron spin delocalization onto the ligand framework, offering a detailed picture of the metal-ligand bonding.

Mass Spectrometry (High-Resolution ESI-MS, MALDI-TOF) for Molecular Formula and Fragment Analysis

High-resolution mass spectrometry techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are indispensable for confirming the molecular weight and elemental composition of this compound and its metal complexes.

For the free ligand, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the precise determination of its molecular formula. Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), can reveal characteristic cleavage patterns, providing further structural confirmation. Common fragmentation pathways may include the loss of the nitro group (NO₂) or cleavage of the imine bond.

In the case of metal complexes, mass spectrometry can confirm the stoichiometry of the metal-ligand binding. The spectra would show peaks corresponding to the intact complex ion, for example, [ML₂]⁺ for a 2:1 ligand-to-metal complex.

Interactive Data Table: Expected Mass Spectrometry Data

Species Expected m/z (Monoisotopic) Technique
[C₁₃H₁₀N₂O₃ + H]⁺ 243.0764 ESI-MS

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements within the first few nanometers of a material's surface. For this compound, XPS can confirm the presence of carbon, nitrogen, and oxygen.

High-resolution scans of the C 1s, N 1s, and O 1s regions can provide more detailed information. The C 1s spectrum can be deconvoluted into several peaks corresponding to C-C/C-H, C-N, C-O, and the carbon in the nitro group environment. The N 1s spectrum is particularly informative, showing distinct peaks for the imine nitrogen and the nitrogen in the nitro group, which are in different chemical environments and oxidation states. The O 1s spectrum would show contributions from the phenolic oxygen and the oxygens of the nitro group.

Upon complexation with a metal ion, the binding energies of the coordinating atoms (in this case, the phenolic oxygen and the imine nitrogen) are expected to shift, providing direct evidence of coordination. The metal's own core level spectrum (e.g., Cu 2p, Fe 2p) will reveal its oxidation state in the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Open-Shell Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique specifically for studying species with unpaired electrons, such as radicals or paramagnetic metal complexes. For complexes of this compound with transition metals like Cu(II) or VO(IV), EPR spectroscopy can provide detailed information about the electronic structure and the coordination geometry around the metal center.

Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic nuclei of the metal ion and the ligand donor atoms (e.g., ¹⁴N of the imine). The analysis of this hyperfine structure can provide direct evidence of the atoms coordinated to the metal and can be used to estimate the degree of covalency in the metal-ligand bonds.

Theoretical and Computational Chemistry Studies of 2 Nitro 6 Phenylimino Methyl Phenol and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and geometric properties of molecules. For 2-Nitro-6-[(phenylimino)methyl]phenol, DFT calculations would typically employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide reliable results.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometric optimization. This process finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Key structural features of interest include the planarity of the molecule, the intramolecular hydrogen bond between the phenolic hydrogen (O-H) and the imine nitrogen (C=N), and the orientation of the nitro (NO₂) and phenyl groups. The intramolecular hydrogen bond is a critical feature in Schiff bases, creating a stable six-membered ring.

Following optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the O-H, C=N, or N-O bonds, or the bending of various parts of the molecule.

Table 1: Predicted Key Vibrational Frequencies for a Schiff Base like this compound (Note: These are representative values based on similar compounds, as specific data for the target molecule is not available in the cited literature.)

Vibrational ModeTypical Wavenumber (cm⁻¹)
O-H Stretch (intramolecular H-bond)3200-3400
C-H Aromatic Stretch3000-3100
C=N Imine Stretch1600-1630
C=C Aromatic Stretch1450-1600
N-O Asymmetric Stretch (NO₂)1500-1550
N-O Symmetric Stretch (NO₂)1330-1370
C-O Phenolic Stretch1270-1300

This interactive table is based on general values for similar compounds.

Understanding the electronic structure is crucial for predicting a molecule's reactivity and optical properties. DFT is used to calculate the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited. For this compound, the HOMO is expected to be localized on the phenol (B47542) and aniline (B41778) rings, while the LUMO is likely concentrated around the electron-withdrawing nitro group and the imine bridge, facilitating intramolecular charge transfer (ICT).

Analysis of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich and electron-poor regions of the molecule. In this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the nitro and hydroxyl groups and the imine nitrogen, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms.

Table 2: Representative Electronic Properties for Nitro-Substituted Schiff Bases (Note: Specific calculated values for this compound are not available in the cited literature.)

PropertyDescriptionRepresentative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.0 to -6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -2.5 to -3.0 eV
HOMO-LUMO Gap (ΔE)Energy difference (ELUMO - EHOMO)~ 3.0 to 4.0 eV

This interactive table is based on general values for similar compounds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled (donor) and empty (acceptor) orbitals, quantifying the stability derived from these interactions.

For this compound, NBO analysis would be used to study several key phenomena:

Intramolecular Hydrogen Bond: It can quantify the strength of the O-H···N hydrogen bond by analyzing the interaction between the lone pair orbital of the nitrogen atom and the antibonding orbital of the O-H bond.

Hyperconjugation: It reveals the delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals throughout the molecule. Significant interactions would be expected between the π orbitals of the aromatic rings and the p-orbitals of the imine and nitro groups, confirming the conjugated nature of the system. The stabilization energy (E(2)) associated with these interactions indicates the strength of the electronic delocalization.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and Optical Properties Prediction

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to study the excited states of molecules. This method is essential for predicting the electronic absorption spectrum (UV-Visible) of this compound.

TD-DFT calculates the energies of vertical electronic transitions from the ground state to various excited states. The results include the excitation energy (which corresponds to the absorption wavelength, λmax) and the oscillator strength (which relates to the intensity of the absorption peak). The analysis of the molecular orbitals involved in these transitions (e.g., HOMO → LUMO) reveals their nature, such as π→π* or n→π* transitions, which are characteristic of conjugated systems containing heteroatoms. The presence of the nitro group is expected to cause a red-shift (shift to longer wavelengths) in the absorption spectrum compared to the unsubstituted parent compound.

Molecular Dynamics (MD) Simulations of Ligand-Complex Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. While DFT and ab initio methods provide a static picture of a molecule, MD simulates the movements of atoms and molecules, providing insights into conformational changes, interactions with other molecules (like solvents or biological receptors), and thermodynamic properties.

An MD simulation of this compound could be used to:

Study Solvent Effects: By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent affects the solute's conformation and properties. This is more sophisticated than the implicit solvent models often used in DFT calculations.

Simulate Ligand-Complex Interactions: If this molecule were to act as a ligand binding to a metal ion or a protein, MD simulations could model the binding process, explore the stability of the resulting complex, and identify the key intermolecular interactions (like hydrogen bonds or van der Waals forces) that govern the binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR studies can provide crucial insights into the structural features that govern their functional properties, such as antioxidant or antibacterial activities. mdpi.comnih.gov By correlating molecular descriptors with observed activities, QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent derivatives. researchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A general QSAR model can be represented by the equation:

Activity = f (Molecular Descriptors)

Where the molecular descriptors are numerical values that quantify various aspects of the molecule's structure.

The QSAR Modeling Process

Developing a QSAR model for derivatives of this compound involves several key steps:

Data Set Selection: A series of derivatives of the parent compound with varying substituents on the phenyl rings is synthesized and their biological activity (e.g., antioxidant capacity, enzyme inhibition) is experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated using computational chemistry software. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are employed to build a mathematical equation that correlates the biological activity with the most relevant molecular descriptors. asianpubs.orgresearchgate.net

Model Validation: The predictive power of the developed QSAR model is rigorously tested using statistical validation techniques to ensure its robustness and reliability.

Key Molecular Descriptors in QSAR Studies

For Schiff base compounds like this compound, certain molecular descriptors are particularly important for developing meaningful QSAR models. asianpubs.org These descriptors help to understand how different structural modifications influence the compound's interaction with biological targets.

Descriptor CategorySpecific ExamplesPotential Influence on Activity
Electronic HOMO/LUMO Energies, Dipole Moment, Atomic ChargesGovern the compound's reactivity, ability to participate in charge-transfer interactions, and electrostatic interactions with a receptor.
Steric Molar Refractivity (MR), Molecular Weight, van der Waals VolumeRelate to the size and shape of the molecule, influencing how well it fits into a biological target's active site.
Hydrophobic LogP (Partition Coefficient)Describes the compound's solubility and ability to cross biological membranes to reach its target.
Topological Molecular Connectivity Indices, Wiener IndexNumerically encode information about the branching and connectivity of atoms within the molecule.

This table is a representative summary of descriptor types used in QSAR studies.

Functional Insights from QSAR Models

A validated QSAR model for this compound derivatives would offer significant functional insights. For instance, a hypothetical QSAR study on the antioxidant activity of a series of derivatives might yield an equation like:

pIC₅₀ = 0.25 * (LogP) - 0.95 * (ELUMO) + 0.05 * (MR) + 2.5

From this equation, several functional insights could be derived:

Positive LogP Coefficient: This would suggest that increasing the hydrophobicity of the molecule enhances its antioxidant activity, perhaps by facilitating its interaction with lipid membranes where oxidative stress often occurs.

Negative ELUMO Coefficient: A lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with better electron-accepting capabilities. asianpubs.org This finding would imply that derivatives with a greater ability to accept electrons are more potent antioxidants, which aligns with mechanisms of radical scavenging.

Small MR Coefficient: A small coefficient for Molar Refractivity might indicate that while size is a factor, it is less critical than electronic and hydrophobic properties for the observed activity.

To illustrate, consider the following hypothetical data for a set of derivatives of this compound, where substituents are added to the phenylimino ring:

CompoundSubstituent (R)LogPELUMO (eV)Molar Refractivity (MR)Observed pIC₅₀Predicted pIC₅₀
1 -H3.5-2.175.04.54.47
2 -Cl4.2-2.380.15.25.23
3 -CH₃4.0-2.079.64.84.88
4 -OCH₃3.8-1.981.24.74.67
5 -NO₂3.4-2.881.56.05.96

This is a hypothetical data table created to illustrate the principles of a QSAR study. The values are not from an actual experiment.

The strong correlation between the observed and predicted activity in this hypothetical model would validate its predictive power. The model would suggest that introducing an electron-withdrawing group like a nitro substituent (-NO₂) significantly enhances antioxidant activity by lowering the LUMO energy, a key functional insight for designing future derivatives. mdpi.com

Functional Applications of 2 Nitro 6 Phenylimino Methyl Phenol and Its Metal Complexes

Catalytic Activity of 2-Nitro-6-[(phenylimino)methyl]phenol Based Catalysts

Metal complexes derived from Schiff bases are recognized as highly effective and versatile catalysts for a multitude of organic reactions. chemijournal.com The coordination of a metal ion to a Schiff base ligand like this compound creates a catalyst with modulated electronic characteristics and the ability to stabilize reactive intermediates. These attributes have led to their application in oxidation, reduction, coupling, and polymerization reactions. nih.govresearchgate.net The presence of the electron-withdrawing nitro group on the phenolic ring can further influence the catalytic properties of the metal center.

Oxidation Reactions (e.g., Alcohols, Olefins, Sulfides)

Schiff base metal complexes are widely employed as catalysts in oxidation reactions, demonstrating high efficiency and selectivity under mild conditions. researchgate.netepa.gov Complexes of metals such as molybdenum, manganese, and copper have shown particular promise in the oxidation of various organic substrates, including alcohols, olefins, and sulfides. nih.govresearchgate.net

Alcohols: The oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. Dioxomolybdenum(VI) complexes with Schiff base ligands structurally similar to this compound have been investigated as effective catalysts for this purpose. For instance, a complex derived from 4-nitro-2-[(2-hydroxyphenylimino)methyl]phenol has been used to catalyze the oxidation of benzyl alcohol to benzaldehyde using hydrogen peroxide (H₂O₂) as a green oxidant. Research indicates that strong electron-withdrawing groups, such as the nitro group, facilitate the catalytic reaction. mdpi.com The reactions are often highly selective, yielding the aldehyde product without significant over-oxidation to the carboxylic acid. mdpi.com

Table 1: Catalytic Oxidation of Benzyl Alcohol using a Molybdenum(VI) Schiff Base Complex

CatalystSubstrateOxidantTemperature (°C)Time (h)Conversion (%)Selectivity (%)
{4-Nitro-2-[(2-hydroxyphenylimino)-methyl]-phenolato}dioxido-molybdenum(VI)Benzyl AlcoholH₂O₂654>99>99 (Benzaldehyde)

This table presents representative data for a structurally similar catalyst to illustrate the potential application.

Olefins: The epoxidation of olefins is a critical industrial process, and Schiff base metal complexes, particularly those of manganese, are known to be highly selective catalysts for this transformation. nih.gov For example, Mn(II) Schiff base complexes have been shown to effectively catalyze the oxidation of cyclohexene to cyclohexene oxide. nih.gov Similarly, copper(II) Schiff base complexes can catalyze the oxidation of styrene, primarily yielding benzaldehyde through the subsequent oxidation of the initially formed epoxide. nih.gov While direct studies on this compound complexes are limited, the established catalytic activity of related Schiff base systems suggests their potential in olefin oxidation. d-nb.infonih.gov

Sulfides: The oxidation of sulfides to sulfoxides and sulfones is another area where Schiff base metal complexes have demonstrated significant catalytic activity. researchgate.net The ability of these catalysts to facilitate oxygen transfer makes them suitable for such transformations, which are important in the synthesis of various pharmaceuticals and fine chemicals.

Reduction Reactions (e.g., Nitro Compounds, Carbonyls)

Complexes of this compound are also potential catalysts for various reduction reactions, a capability well-documented for Schiff base metal complexes in general. Cobalt and nickel-based Schiff base catalysts are particularly noted for their effectiveness in the catalytic hydrogenation of compounds containing nitro, keto, and alkene functionalities.

Nitro Compounds: The reduction of aromatic nitro compounds to amines is a crucial step in the synthesis of dyes, pharmaceuticals, and agrochemicals. The catalytic reduction of a nitro group can proceed through various intermediates, including nitroso and hydroxylamine species. nih.gov While this reaction is fundamental, achieving high selectivity can be challenging. Catalytic systems based on Schiff base metal complexes are explored to control this transformation effectively.

Carbonyls: The reduction of aldehydes and ketones to their corresponding alcohols is a key reaction in organic chemistry. The catalytic reductive amination of carbonyl compounds with nitro compounds, which involves the reduction of both a nitro group and an imine intermediate, is a powerful method for synthesizing secondary amines. nih.govresearchgate.netsemanticscholar.org This one-pot process is considered an efficient and green synthetic route. nih.govresearchgate.net Given the general efficacy of Schiff base complexes in catalyzing the reduction of ketones, it is anticipated that complexes of this compound would be active in the selective reduction of carbonyl groups.

Coupling Reactions (e.g., C-C, C-N, C-O Bond Formations)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Schiff base ligands are effective in stabilizing the palladium center and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

C-C Bond Formations: The Suzuki-Miyaura and Mizoroki-Heck reactions are prominent examples of palladium-catalyzed C-C bond formation. youtube.comorganic-chemistry.orgsemanticscholar.orgresearchgate.net In the Suzuki-Miyaura coupling, an organoboron compound is coupled with an aryl or vinyl halide. organic-chemistry.orgmdpi.com The Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgnih.govresearchgate.netacademie-sciences.frnih.gov Recent research has also demonstrated the use of nitroarenes as electrophilic partners in these reactions, where the C-NO₂ bond is activated by a palladium catalyst. mdpi.comresearchgate.netnih.gov This development makes ligands like this compound particularly interesting for designing catalysts that could potentially facilitate such transformations.

C-N Bond Formations: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting amines with aryl halides. wikipedia.orgresearchgate.net This reaction has become a cornerstone for the synthesis of aryl amines. wikipedia.org Notably, the amination of nitroarenes, where the nitro group acts as a leaving group, has been achieved using palladium catalysts with specific phosphine ligands. researchgate.net This provides a direct route to substituted arylamines from readily available nitroaromatic compounds.

Polymerization Catalysis

Schiff base metal complexes have found significant application as catalysts in the polymerization of olefins. researchgate.netepa.gov Complexes of late transition metals like nickel and palladium are particularly effective. researchgate.net The structure of the ligand plays a crucial role in determining the catalytic activity, the properties of the resulting polymer, and the thermal stability of the catalyst. mdpi.comrsc.org

Specifically, 2-(arylimino)pyridine-nickel complexes, which are structurally analogous to nickel complexes of this compound, have been shown to be effective catalysts for ethylene polymerization. mdpi.com The presence of a nitro group on the aryl ring can influence the electronic properties of the nickel center, thereby affecting catalytic performance. Studies have shown that para-nitro substituted 2-(arylimino)pyridine-nickel(II) bromide complexes, upon activation with co-catalysts like ethylaluminum dichloride (EtAlCl₂) or modified methylaluminoxane (MMAO), exhibit good catalytic activity for ethylene polymerization at temperatures between 30 °C and 60 °C. mdpi.com These catalysts can produce polymers resembling linear-low density polyethylene (LLDPE) with significant amounts of long-chain branches. mdpi.com

Table 2: Ethylene Polymerization using a Nitro-Appended 2-(arylimino)pyridine-nickel Catalyst

PrecatalystCo-catalystActivity (10⁶ g PE (mol Ni)⁻¹ h⁻¹)Mₙ (10⁴ g mol⁻¹)Mₙ/MₙTₘ (°C)
[2-{(2,6-Et₂-4-NO₂C₆H₂)N=CMe}C₅H₄N]NiBr₂EtAlCl₂4.74.24.1120.3
[2-{(2,6-Et₂-4-NO₂C₆H₂)N=CMe}C₅H₄N]NiBr₂MMAO1.17.92.7126.5

This table presents data for a structurally analogous catalyst system to demonstrate the potential application. Data sourced from mdpi.com.

Mechanistic Investigations of Catalytic Cycles and Active Species

Understanding the mechanism of a catalytic reaction is crucial for optimizing reaction conditions and designing more efficient catalysts. The catalytic cycles for reactions involving Schiff base metal complexes generally follow well-established pathways.

For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the cycle typically involves three main steps:

Oxidative Addition: The Pd(0) active species reacts with the aryl halide (or nitroarene) to form a Pd(II) intermediate. mdpi.comwikipedia.org

Transmetalation/Amine Coordination and Deprotonation: In the Suzuki-Miyaura reaction, the organic group is transferred from the boron reagent to the palladium center (transmetalation). mdpi.com In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) complex and is subsequently deprotonated by a base. wikipedia.org

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. mdpi.comwikipedia.org

In oxidation catalysis, the mechanism often involves the formation of a high-valent metal-oxo or metal-peroxo species. mdpi.com For example, in alcohol oxidation catalyzed by a dioxomolybdenum(VI) complex with H₂O₂, the catalyst is believed to react with the oxidant to form a peroxidomolybdenum intermediate. This active species then oxidizes the alcohol substrate, regenerating the initial catalyst. mdpi.com

Sensing Applications of this compound and Its Derivatives (Chemosensors)

Schiff base compounds are excellent candidates for the development of fluorescent and colorimetric chemosensors due to their ease of synthesis and the presence of the C=N imine group, which can be involved in various signaling mechanisms upon ion binding. mdpi.comrsc.org Derivatives of this compound can act as selective and sensitive probes for detecting various metal ions. The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Internal Charge Transfer (ICT). nih.gov

Upon complexation with a specific metal ion, the photophysical properties of the Schiff base sensor change, leading to a detectable signal such as a change in fluorescence intensity ("turn-on" or "turn-off") or a visible color change. mdpi.comnih.gov The selectivity of the sensor is determined by the nature of the binding pocket, which is formed by the donor atoms of the Schiff base (in this case, the phenolic oxygen and the imine nitrogen). The electronic nature of the substituents on the aromatic rings also plays a crucial role in tuning the sensor's affinity and selectivity for different ions.

For instance, Schiff base fluorescent probes have been designed for the highly selective and sensitive detection of Al³⁺ ions in aqueous media. mdpi.com The binding of Al³⁺ to the probe can inhibit the C=N isomerization and lead to a significant enhancement of fluorescence. Similarly, other Schiff base sensors have been developed for the detection of Cu²⁺, Fe³⁺, and Ag⁺ ions, with detection limits often reaching nanomolar (nM) or parts-per-billion (ppb) levels. nih.govresearchgate.net

Table 3: Representative Sensing Performance of Schiff Base Fluorescent Probes for Metal Ions

Probe TypeTarget IonSensing MechanismLimit of Detection (LOD)Solvent System
Salicylaldehyde-based Schiff BaseAl³⁺CHEF1.98 x 10⁻⁸ MDMSO/H₂O
Naphthalene-based Schiff BaseCu²⁺ICT / "Turn-off"1.45 nMDMSO/HEPES buffer
Amine-derivative Schiff BaseAg⁺ / Fe³⁺Complexation0.026 µM (Ag⁺) / 0.024 µM (Fe³⁺)Not Specified

This table presents representative data from various Schiff base chemosensors to illustrate the potential sensing applications and performance metrics. Data sourced from mdpi.comnih.govresearchgate.net.

Anion Recognition (e.g., Fluoride, Phosphate)

Schiff bases containing a phenolic hydroxyl group, such as this compound, are effective receptors for various anions. The sensing mechanism primarily relies on the interaction between the acidic phenolic proton and the target anion. The presence of the electron-withdrawing nitro group in the ortho position to the hydroxyl group enhances the acidity of this proton, thereby facilitating its interaction with anions.

Fluoride and Acetate Sensing:

The recognition of anions like fluoride (F⁻) and acetate (AcO⁻) by nitro-substituted Schiff bases often results in a distinct color change, enabling naked-eye detection. This phenomenon is attributed to the deprotonation of the phenolic hydroxyl group upon the formation of a hydrogen bond with the anion. This deprotonation alters the electronic properties of the molecule, leading to a visible colorimetric response. Studies on analogous compounds have shown that the position of the nitro group can influence the sensitivity and the specific color change observed. For instance, a para-nitro substitution has been found to increase the acidity of the phenolic proton, making the compound more effective in detecting fluoride and acetate ions, even in aqueous media.

The binding interaction between the Schiff base and the anion can be represented by the following equilibrium:

Schiff Base-OH + Anion⁻ ⇌ [Schiff Base-O···H···Anion]⁻

This interaction is often studied using techniques such as UV-Vis and ¹H NMR spectroscopy, which can confirm the formation of a 1:1 complex between the receptor and the anion.

Cation Sensing (e.g., Heavy Metal Ions, Transition Metal Ions)

The imine nitrogen and the phenolic oxygen atoms of this compound provide excellent coordination sites for a variety of metal ions. This ability to form stable complexes is the basis for its application in cation sensing. The coordination of a metal ion can lead to significant changes in the photophysical properties of the Schiff base, such as fluorescence and color, allowing for the detection of heavy metal and transition metal ions.

Detection of Various Metal Ions:

Schiff base derivatives of salicylaldehyde (B1680747) are widely employed as fluorescent and colorimetric chemosensors for a range of cations. The binding of a metal ion to the Schiff base can either enhance (chelation-enhanced fluorescence, CHEF) or quench the fluorescence of the ligand. This "turn-on" or "turn-off" response provides a sensitive method for metal ion detection.

For example, salicylaldehyde-based Schiff bases have been shown to be selective for ions such as Al³⁺, Cu²⁺, Fe³⁺, and Hg²⁺. The selectivity is often governed by the nature of the donor atoms and the geometry of the binding pocket. The hard-soft acid-base (HSAB) principle is also a key factor, with hard acid cations like Al³⁺ preferring to bind with hard base donor atoms like oxygen and nitrogen.

The complexation of this compound with metal ions can be represented as:

Ligand + Metalⁿ⁺ ⇌ [Ligand-Metal]ⁿ⁺

The stability and stoichiometry of these complexes are typically investigated using techniques like Job's plot analysis derived from UV-Vis titration data.

pH and Temperature Sensing Mechanisms

The structure of this compound incorporates functionalities that make it responsive to changes in pH and temperature, a property known as halochromism and thermochromism, respectively.

pH Sensing (Halochromism):

The phenolic hydroxyl group in the molecule can be deprotonated in basic conditions and protonated in acidic conditions. This protonation/deprotonation equilibrium leads to changes in the electronic structure and, consequently, the color of the compound. Salicylaldehyde Schiff bases are known to exhibit a color change from colorless or light yellow in acidic to neutral pH to a distinct yellow color in basic media due to the formation of the phenolate (B1203915) anion. This reversible color change makes them suitable as pH indicators.

The equilibrium can be described as:

Schiff Base-OH (Colorless/Light Yellow) + OH⁻ ⇌ Schiff Base-O⁻ (Yellow) + H₂O

Temperature Sensing (Thermochromism):

Thermochromism in salicylaldehyde Schiff bases is often attributed to an intramolecular proton transfer from the phenolic oxygen to the imine nitrogen. This process leads to a tautomeric equilibrium between the enol-imine and keto-amine forms.

Enol-imine form ⇌ Keto-amine form

Changes in temperature can shift this equilibrium, resulting in a change in color. The planarity of the molecule is considered a crucial factor for observing thermochromism in the crystalline state. The presence of substituents like the nitro group can influence the energy barrier for this proton transfer and thus affect the thermochromic properties.

Optical and Electrochemical Sensing Mechanisms

The sensing capabilities of this compound are underpinned by various optical and electrochemical mechanisms that translate the binding event into a measurable signal.

Optical Sensing Mechanisms:

Colorimetric Sensing: As discussed in the previous sections, the interaction with analytes such as anions, cations, and changes in pH can induce a visible color change. This is often due to processes like deprotonation, complexation, or internal charge transfer (ICT) that alter the energy levels of the molecule's frontier orbitals. The presence of the nitro group can significantly influence the ICT process.

Fluorescent Sensing: Many salicylaldehyde Schiff bases are fluorescent. Their sensing applications are often based on mechanisms such as:

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can restrict the intramolecular rotation and vibration of the ligand, leading to a significant increase in fluorescence intensity.

Excited-State Intramolecular Proton Transfer (ESIPT): In some cases, the coordination of a metal ion can inhibit the ESIPT process, which is a non-radiative decay pathway, thereby "turning on" the fluorescence.

Internal Charge Transfer (ICT): The binding of an analyte can modulate the ICT process within the molecule, leading to changes in the fluorescence emission.

Electrochemical Sensing Mechanisms:

While optical methods are more commonly reported for this class of compounds, the redox-active nature of the phenol (B47542) and imine groups, as well as the nitro group, suggests potential for electrochemical sensing. The binding of a metal ion or an anion can alter the oxidation or reduction potential of the Schiff base. This change can be detected using techniques like cyclic voltammetry or differential pulse voltammetry. For instance, the complexation with a metal ion could make the ligand easier or harder to oxidize or reduce, providing an electrochemical signal for the presence of the analyte.

Materials Science Applications of this compound Complexes

Beyond its role as a sensor, the metal complexes of this compound are valuable precursors and building blocks in materials science.

Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a bridging ligand, coordinating to multiple metal centers, makes it a suitable candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The bifunctional nature of the ligand, with its distinct coordination sites, allows for the formation of extended one-, two-, or three-dimensional networks.

The nitro group can play a dual role in these materials. It can act as a hydrogen bond acceptor, influencing the packing and dimensionality of the resulting framework. Furthermore, the presence of the nitro group can be exploited for post-synthetic modification of the MOF, introducing additional functionalities. The choice of the metal ion and the reaction conditions are critical in determining the final topology and properties of the resulting MOF or coordination polymer. These materials have potential applications in gas storage, separation, and catalysis.

Precursors for Magnetic Materials

Metal complexes of Schiff bases, including those with nitro substituents, have been investigated as precursors for the synthesis of magnetic materials. The thermal decomposition of these complexes under controlled atmospheres can lead to the formation of magnetic nanoparticles, such as metal oxides or mixed-metal oxides.

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs, Solar Cells)

A comprehensive review of scientific literature and patent databases did not yield specific research articles or data on the application of this compound or its metal complexes in the fabrication of optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) or solar cells. The performance metrics, device architecture, and specific roles (e.g., as emitters, charge transporters, or photosensitizers) for this particular compound have not been reported. While Schiff bases containing nitro groups are studied for their electronic properties, dedicated research into the optoelectronic applications of this specific compound is not available.

Photochromic and Thermochromic Properties and Applications

The photochromic and thermochromic behavior of this compound has not been specifically documented in available scientific literature. N-salicylideneaniline derivatives are a well-known class of compounds that can exhibit both photochromism (light-induced color change) and thermochromism (temperature-induced color change) nih.govrsc.org. These phenomena are typically attributed to tautomerism between the enol and keto forms of the molecule nih.gov. However, specific studies detailing the transition temperatures, spectral changes upon irradiation, and potential applications for this compound are absent. Research into related 5-nitrosalicylideneaniline derivatives has been conducted, but direct extrapolation of these findings is not scientifically rigorous without experimental data for the target compound rsc.org.

Supramolecular Chemistry and Self-Assembly of this compound

The supramolecular chemistry of this compound, which dictates how individual molecules interact and organize into larger structures, has not been the subject of detailed crystallographic or spectroscopic studies. The following subsections outline the fundamental interactions that would be expected to govern its self-assembly, although specific experimental data for this compound is not available.

Hydrogen Bonding Networks and Intermolecular Interactions

Specific details on hydrogen bonding networks within the crystal structure of this compound are not available in the reviewed literature. Generally, the presence of a hydroxyl (-OH) group and a nitro (-NO2) group in the ortho position suggests the potential for a strong intramolecular hydrogen bond between the phenolic hydrogen and an oxygen atom of the nitro group researchgate.netactachemscand.org. This is a common feature in 2-nitrophenol derivatives researchgate.netactachemscand.org. Intermolecular hydrogen bonds could also play a role in stabilizing the crystal lattice, but without single-crystal X-ray diffraction data, the specific nature and geometry of these interactions remain unconfirmed.

π-π Stacking Interactions and Aromatic Stacking

The role of π-π stacking in the solid-state structure of this compound has not been experimentally determined. The molecule contains two aromatic rings (a nitrophenol ring and a phenyl ring), which could facilitate π-π stacking interactions. These non-covalent interactions are crucial for the stabilization of supramolecular architectures in many organic compounds nih.gov. The presence of an electron-withdrawing nitro group can influence the strength and geometry of these stacking interactions researchgate.netnih.gov. However, without crystallographic data, the existence, arrangement, and energetic contribution of π-π stacking in this specific compound are speculative.

Self-Assembly into Higher-Order Structures and Nanomaterials

There is no published research on the self-assembly of this compound into higher-order structures or nanomaterials. The formation of such structures is dependent on a delicate balance of intermolecular forces, including hydrogen bonding and π-π stacking. While the functional groups present in the molecule provide the potential for directed self-assembly, no studies have been conducted to explore or confirm the formation of specific nanostructures like nanofibers, vesicles, or crystalline aggregates.

Future Research Directions and Potential Impact

Development of Novel Derivatives with Tuned Electronic and Steric Properties

The functional properties of 2-Nitro-6-[(phenylimino)methyl]phenol are intrinsically linked to its electronic and steric characteristics. Strategic chemical modifications can be employed to fine-tune these properties, leading to the development of a library of derivatives with tailored functionalities.

The introduction of various substituent groups on both the phenolic and phenyl rings can systematically alter the compound's electronic landscape. Electron-donating groups, such as methoxy or methyl, and electron-withdrawing groups, like halogens or additional nitro groups, can be used to modulate the electron density distribution across the molecule. nih.govmdpi.com This, in turn, influences the compound's photophysical properties, redox potentials, and coordination chemistry. For instance, enhancing the electron-withdrawing nature of the substituents could lead to derivatives with improved performance in organic electronic devices. mdpi.com

Steric hindrance can be manipulated by introducing bulky groups at strategic positions on the molecule. nih.gov This can influence the compound's conformational flexibility, crystal packing, and the coordination geometry of its metal complexes. By controlling these steric factors, it is possible to design ligands that selectively bind to specific metal ions or form complexes with desired catalytic activities. unipa.it

Table 1: Potential Substituents for Tuning Electronic and Steric Properties

Substituent GroupProperty ModifiedPotential Application
Methoxy (-OCH3)Electronic (donating)Enhanced catalytic activity
Chloro (-Cl)Electronic (withdrawing)Improved electronic materials
tert-ButylSteric (bulky)Selective metal complexation
Nitro (-NO2)Electronic (withdrawing)Advanced optical materials

Exploration of New Catalytic Transformations and Process Intensification

Schiff bases and their metal complexes are well-established as versatile catalysts in a wide range of organic transformations. mdpi.comnih.govepa.gov Future research on this compound and its derivatives will likely focus on expanding their catalytic applications and improving reaction efficiency through process intensification.

The development of novel catalytic systems based on this scaffold could lead to more efficient and selective methods for important chemical reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions. epa.govanveshanaindia.com The presence of both a nitro group and an imine functionality offers multiple coordination sites for metal ions, making it a promising ligand for the design of multifunctional catalysts.

Process intensification strategies aim to develop smaller, more efficient, and sustainable chemical processes. researchgate.netsemanticscholar.org In the context of catalysis, this could involve the use of multifunctional reactors, membrane reactors, or microreactors to enhance reaction rates and yields while minimizing waste. semanticscholar.orgpolimi.it Immobilizing catalysts derived from this compound onto solid supports could facilitate catalyst recovery and reuse, further contributing to the development of greener chemical processes.

Integration into Advanced Functional Devices and Nanosystems

The unique photophysical and electronic properties of nitrophenol-based Schiff bases make them attractive candidates for integration into advanced functional devices and nanosystems. nih.govmdpi.com Future research in this area will likely focus on harnessing these properties for applications in optoelectronics, sensing, and nanotechnology.

The conjugated π-system of this compound suggests its potential for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov By tuning its electronic properties through chemical modification, it may be possible to develop materials with optimized charge transport characteristics. mdpi.com

The ability of Schiff bases to act as ligands for various metal ions also opens up possibilities for the development of chemical sensors. researchgate.net Derivatives of this compound could be designed to exhibit a change in their optical or electronic properties upon binding to specific analytes. Furthermore, the integration of this compound into nanosystems, such as quantum dots or nanoparticles, could lead to novel hybrid materials with enhanced functionalities for applications in areas like photocatalysis and bio-imaging. mdpi.comresearchgate.net

Computational Design and Predictive Modeling for Novel Applications

Computational chemistry and molecular modeling are powerful tools for understanding the structure-property relationships of chemical compounds and for designing new materials with desired functionalities. nih.govchemmethod.comekb.eg Future research on this compound will undoubtedly benefit from the application of these predictive modeling techniques.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, absorption spectra, and other photophysical properties of novel derivatives before their synthesis. nih.gov This computational pre-screening can significantly accelerate the discovery of new materials with optimized properties for specific applications.

Molecular modeling can also be used to study the interactions of this compound and its metal complexes with other molecules, such as substrates in a catalytic reaction or biological targets. nih.gov This can provide valuable insights into reaction mechanisms and guide the design of more efficient catalysts or therapeutic agents. The synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this versatile chemical scaffold.

Table 2: Computationally Predicted Properties and Their Relevance

Predicted PropertyComputational MethodRelevance to Application
HOMO-LUMO Energy GapDFTPredicts electronic and optical properties for devices. nih.gov
Molecular Electrostatic PotentialDFTVisualizes charge distribution and reactive sites. nih.gov
Reorganization EnergyDFTAssesses charge transport capabilities for electronics. mdpi.com
Absorption SpectraTD-DFTPredicts optical properties for sensors and dyes. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Nitro-6-[(phenylimino)methyl]phenol, and how is its structural purity validated?

  • Methodological Answer : The compound is typically synthesized via Schiff base condensation between 2-nitro-6-aminophenol and benzaldehyde derivatives under reflux in ethanol or methanol. Characterization involves Fourier-transform infrared spectroscopy (FT-IR) to confirm the C=N stretch (~1614 cm⁻¹) and phenolic O–H stretch (~3054 cm⁻¹). Nuclear magnetic resonance (NMR) (¹H and ¹³C) identifies aromatic proton environments and imine linkages. Elemental analysis (CHNS) validates stoichiometric ratios (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What safety protocols are critical when handling nitro-substituted phenolic compounds like this compound?

  • Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Nitro groups may pose explosive risks under extreme heat; store in cool, dry conditions. Consult safety data sheets (SDS) for nitroaromatics (e.g., UN1663 classification for nitro-phenol derivatives) and implement spill containment protocols using inert adsorbents .

Q. Which solvents and crystallization conditions optimize purity for this compound?

  • Methodological Answer : Ethanol-water mixtures (e.g., 70:30 v/v) are effective for recrystallization due to moderate polarity. Liquid-liquid equilibria data for phenolic systems (e.g., methyl isobutyl ketone-water-phenol) suggest ternary solvent systems can enhance yield. Monitor phase separation temperatures (25–50°C) to avoid thermal decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and optical properties of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with 6-311+G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer efficiency. Exact exchange terms improve accuracy for nitro-group electron-withdrawing effects. Nonlinear optical (NLO) properties, such as hyperpolarizability, are derived from polarizability tensors using CAM-B3LYP or M06-2X functionals .

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

  • Methodological Answer : Discrepancies in NMR chemical shifts or IR frequencies often arise from solvent effects or basis set limitations. Apply implicit solvation models (e.g., PCM or SMD) in DFT calculations. Cross-validate with X-ray crystallography (e.g., SHELX-refined structures) to resolve ambiguities in imine tautomerism or nitro-group orientation .

Q. What strategies mitigate nitro-group instability during synthesis or metal coordination?

  • Methodological Answer : Use low-temperature reflux (<80°C) and anaerobic conditions to prevent nitro-group reduction. Chelating agents (e.g., ethylenediamine) stabilize metal complexes by reducing electron-deficient nitro interactions. Monitor reaction progress via TLC or in-situ FT-IR to detect premature degradation .

Q. How do substituents on the phenylimino moiety influence coordination chemistry with transition metals?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) enhance ligand basicity, favoring stable Cu(II) or Zn(II) complexes. Single-crystal X-ray diffraction (SC-XRD) reveals bond-length variations (e.g., M–N vs. M–O). Fluorescence quenching studies (quantum yield measurements) assess metal-induced electronic perturbations .

Q. What role does the nitro group play in modulating antioxidant or catalytic activity?

  • Methodological Answer : Nitro groups increase redox activity by stabilizing radical intermediates. Electrochemical methods (cyclic voltammetry) quantify antioxidant capacity via oxidation peaks. In catalysis, nitro groups act as directing groups in C–H functionalization, as validated by GC-MS reaction profiling .

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